4-Oxoretinol

Übersicht

Beschreibung

4-Oxoretinol is a biologically active metabolite of retinol (vitamin A). It is a natural ligand and transactivator of the retinoic acid receptors. This compound plays a significant role in cell differentiation, embryonic pattern formation, and other physiological processes. It is also involved in the regulation of gene expression through its interaction with retinoic acid receptors .

Vorbereitungsmethoden

4-Oxoretinol is synthesized from retinol through a metabolic pathway. In differentiating F9 embryonic teratocarcinoma cells, approximately 10-15% of the total retinol is metabolized to 4-hydroxyretinol and this compound over an 18-hour period . The synthetic route involves the oxidation of retinol to 4-hydroxyretinol, followed by further oxidation to this compound. The reaction conditions typically involve the use of all-trans-retinoic acid to induce differentiation in the cells .

Analyse Chemischer Reaktionen

4-Oxoretinol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Retinol wird zu 4-Hydroxyretinol und dann zu this compound oxidiert.

Reduktion: this compound kann zurück zu 4-Hydroxyretinol reduziert werden.

Substitution: Es kann Substitutionsreaktionen an der Hydroxylgruppe eingehen.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie All-trans-Retinsäure und Reduktionsmittel für die umgekehrten Reaktionen. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind 4-Hydroxyretinol und Retinol .

Wissenschaftliche Forschungsanwendungen

Cell Differentiation

4-Oxoretinol plays a significant role in inducing differentiation in various cell types. Research indicates that it can promote granulocytic differentiation in human promyelocytic leukemia cells (NB4). The compound has been shown to enhance growth inhibition and surface expression of differentiation markers such as CD11b, suggesting its potential as a therapeutic agent in leukemia treatment .

In F9 embryonic teratocarcinoma cells, 4-oxo-ROL acts as a signaling molecule that activates retinoic acid receptors (RARs) without converting to all-trans-retinoic acid (at-RA). This unique property allows it to induce differentiation effectively while bypassing some metabolic pathways associated with retinoic acid .

Leukemia Treatment

The potential of this compound in treating acute promyelocytic leukemia (APL) is particularly noteworthy. APL is often treated with all-trans-retinoic acid; however, resistance can develop due to increased metabolism of RA. Studies have demonstrated that 4-oxo-ROL can maintain higher intracellular concentrations compared to RA, potentially offering a more effective long-term treatment option .

Breast Cancer Studies

Recent studies have explored the effects of this compound on breast cancer cells. It has been observed that this compound can inhibit the growth of both cancerous and normal mammary epithelial cells by modulating retinol metabolism . This dual action underscores its relevance in cancer biology, particularly in understanding how retinoids influence tumor progression.

Industrial Applications

Beyond its biological implications, this compound also finds applications in industrial settings. It is recognized for its properties as a surfactant and emulsifier, making it valuable in food and cosmetic formulations . Its role in lipid metabolism pathways further supports its utility in various biochemical applications.

Data Summary Table

Study on Promyelocytic Leukemia

A study published in Blood demonstrated that treatment with 1 µM 4-oxo-ROL resulted in significant differentiation of NB4 cells, with sustained levels of the metabolite observed over time. This suggests that 4-oxo-ROL not only induces differentiation but also supports its own synthesis within the cells, potentially overcoming resistance mechanisms associated with RA therapy .

Embryonic Development Research

In experiments involving Xenopus embryos, administration of 4-oxo-ROL at the blastula stage resulted in axial truncation, indicating its role as a potent signaling molecule during early developmental processes . This finding highlights the compound's relevance beyond cancer research into developmental biology.

Wirkmechanismus

4-Oxoretinol exerts its effects by binding to and activating the retinoic acid receptors. Unlike all-trans-retinoic acid, this compound does not contain an acid moiety at the carbon 15 position, yet it can still activate the retinoic acid receptors. This activation leads to the transcription of target genes involved in cell differentiation and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

4-Oxoretinol ist im Vergleich zu anderen Retinoiden einzigartig, da es Retinsäure-Rezeptoren ohne eine Säuregruppe aktivieren kann. Ähnliche Verbindungen sind:

All-trans-Retinol: Die Ausgangsverbindung, aus der this compound gewonnen wird.

4-Hydroxyretinol: Ein Zwischenprodukt bei der Synthese von this compound.

All-trans-Retinsäure: Ein weiteres Retinoid, das Retinsäure-Rezeptoren aktiviert, aber eine Säuregruppe enthält.

Die einzigartige Fähigkeit von this compound, Retinsäure-Rezeptoren ohne eine Säuregruppe zu aktivieren, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen.

Biologische Aktivität

4-Oxoretinol (4-oxo-ROL) is a biologically active metabolite of retinol (vitamin A) that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cellular differentiation. This article explores the biological activity of 4-oxo-ROL, highlighting its mechanisms of action, gene regulation, and implications for clinical use.

This compound operates primarily through the activation of retinoic acid receptors (RARs). Unlike all-trans-retinoic acid (tRA), which is commonly used in differentiation therapy for acute promyelocytic leukemia (APL), 4-oxo-ROL does not convert to tRA but retains significant biological activity on its own. It has been shown to induce differentiation in various cell types, including human promyelocytic leukemia cells (NB4), by promoting growth inhibition and altering gene expression profiles.

Gene Expression Regulation

Research indicates that 4-oxo-ROL regulates the expression of several genes associated with cellular growth and differentiation. A study demonstrated that treatment with 4-oxo-ROL led to changes in the expression of genes such as:

- ABCG1 : Involved in lipid metabolism.

- ADRB2 : Plays a role in cellular signaling.

- RAC2 : Associated with cell proliferation and differentiation.

- SDR1 : Related to steroid metabolism.

These alterations suggest that 4-oxo-ROL influences pathways critical for cell growth and differentiation, making it a candidate for therapeutic interventions in conditions like cancer .

Biological Activity in Cancer Treatment

This compound has shown promise as an anticancer agent. It has been observed to inhibit the proliferation of various cancer cell lines, including estrogen receptor-negative breast carcinoma cells (MDA-MB-231). Its ability to induce cell growth arrest and differentiation makes it a potential alternative for patients who develop resistance to traditional retinoid therapies like tRA .

Case Studies and Research Findings

-

Human Promyelocytic Leukemia Cells : In NB4 cells, 4-oxo-ROL was capable of inducing differentiation, as evidenced by:

- Growth inhibition.

- Nitroblue tetrazolium reduction assays.

- Changes in surface markers like CD11b.

- Mammary Epithelial Cells : A comparative study on normal human mammary epithelial cells (HMECs) showed that both tRA and 4-oxo-ROL inhibited cell proliferation. However, 4-oxo-ROL demonstrated distinct gene expression profiles compared to tRA, suggesting unique pathways through which it exerts its effects .

Comparative Table of Biological Activities

| Activity | All-trans Retinoic Acid (tRA) | This compound (4-oxo-ROL) |

|---|---|---|

| Activation of RARs | Yes | Yes |

| Induction of Differentiation | Yes | Yes |

| Proliferation Inhibition | Yes | Yes |

| Conversion to tRA | Yes | No |

| Gene Regulation | Similar pathways | Distinct pathways |

Eigenschaften

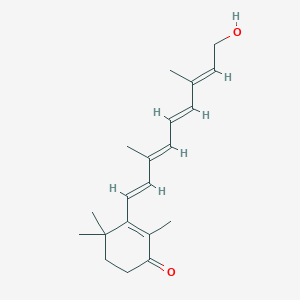

IUPAC Name |

3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIUCYCUYQIBDZ-RMWYGNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866949 | |

| Record name | 4-Oxoretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Oxoretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62702-55-0 | |

| Record name | 15-Hydroxyretin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62702-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxoretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-KETORETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Oxoretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.